3-Chloro-2-fluorobenzene-1-sulfonyl fluoride
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Overview
Description
3-Chloro-2-fluorobenzene-1-sulfonyl fluoride: is an organosulfur compound with the molecular formula C6H3ClF2O2S . It is a derivative of benzene, where the benzene ring is substituted with chlorine, fluorine, and sulfonyl fluoride groups. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-fluorobenzene-1-sulfonyl fluoride typically involves the sulfonylation of 3-Chloro-2-fluorobenzene. One common method is the reaction of 3-Chloro-2-fluorobenzene with sulfuryl fluoride (SO2F2) in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yield. The process includes the purification of the product through distillation or recrystallization to achieve the required purity levels.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2-fluorobenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines or alcohols.
Reduction: The compound can be reduced to form 3-Chloro-2-fluorobenzene-1-sulfonamide.
Oxidation: It can undergo oxidation reactions to form sulfonic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium hydroxide in polar solvents like dimethyl sulfoxide (DMSO).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) in acidic conditions.
Major Products Formed:
Nucleophilic Substitution: 3-Chloro-2-fluorobenzene-1-sulfonamide.
Reduction: 3-Chloro-2-fluorobenzene-1-sulfonamide.
Oxidation: 3-Chloro-2-fluorobenzene-1-sulfonic acid.
Scientific Research Applications
Chemistry: 3-Chloro-2-fluorobenzene-1-sulfonyl fluoride is used as a building block in organic synthesis. It is employed in the preparation of various pharmaceuticals and agrochemicals due to its reactivity and ability to introduce sulfonyl fluoride groups into molecules.
Biology: In biological research, this compound is used to modify proteins and nucleic acids. The sulfonyl fluoride group can form stable covalent bonds with amino acids, making it useful in studying enzyme mechanisms and protein interactions.
Medicine: The compound is explored for its potential use in drug development. Its ability to interact with biological molecules makes it a candidate for designing enzyme inhibitors and other therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It serves as an intermediate in the synthesis of dyes, polymers, and other functional materials.
Mechanism of Action
The mechanism of action of 3-Chloro-2-fluorobenzene-1-sulfonyl fluoride involves its reactivity with nucleophiles. The sulfonyl fluoride group is highly electrophilic, allowing it to react with nucleophilic sites on proteins, nucleic acids, and other molecules. This reactivity is utilized in various applications, including enzyme inhibition and protein modification.
Comparison with Similar Compounds
3-Chloro-2-fluorobenzene-1-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of sulfonyl fluoride.
4-Chloro-2-fluorobenzene-1-sulfonyl fluoride: Similar structure with the chlorine and fluorine substituents in different positions.
3-Fluorobenzene-1-sulfonyl chloride: Lacks the chlorine substituent but has similar reactivity.
Uniqueness: 3-Chloro-2-fluorobenzene-1-sulfonyl fluoride is unique due to the presence of both chlorine and fluorine substituents, which influence its reactivity and stability. The sulfonyl fluoride group provides distinct chemical properties compared to sulfonyl chloride, making it suitable for specific applications in synthesis and research.
Properties
Molecular Formula |
C6H3ClF2O2S |
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Molecular Weight |
212.60 g/mol |
IUPAC Name |
3-chloro-2-fluorobenzenesulfonyl fluoride |
InChI |
InChI=1S/C6H3ClF2O2S/c7-4-2-1-3-5(6(4)8)12(9,10)11/h1-3H |
InChI Key |
DIHRARNRWXPQBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)S(=O)(=O)F |
Origin of Product |
United States |
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